3-(Chloromethyl)-1-methyl-2-nitropyrrole
Overview
Description
3-(Chloromethyl)-1-methyl-2-nitropyrrole: is an organic compound that belongs to the class of nitropyrroles It is characterized by the presence of a chloromethyl group at the third position, a methyl group at the first position, and a nitro group at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-methyl-2-nitropyrrole typically involves the chloromethylation of 1-methyl-2-nitropyrrole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-1-methyl-2-nitropyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted pyrroles with various functional groups depending on the nucleophile used.
Reduction: 3-(Aminomethyl)-1-methyl-2-nitropyrrole.
Oxidation: 3-(Chloromethyl)-1-carboxy-2-nitropyrrole.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-1-methyl-2-nitropyrrole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways involving pyrrole-containing compounds.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the nitro group is particularly significant in the design of prodrugs that can be activated under specific physiological conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile precursor in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methyl-2-nitropyrrole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
3-(Chloromethyl)-1-methyl-2-nitrobenzene: Similar structure but with a benzene ring instead of a pyrrole ring.
3-(Chloromethyl)-1-methyl-2-nitroimidazole: Contains an imidazole ring instead of a pyrrole ring.
3-(Chloromethyl)-1-methyl-2-nitrothiophene: Contains a thiophene ring instead of a pyrrole ring.
Uniqueness: 3-(Chloromethyl)-1-methyl-2-nitropyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other heterocycles. The combination of the chloromethyl and nitro groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-(chloromethyl)-1-methyl-2-nitropyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-8-3-2-5(4-7)6(8)9(10)11/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTOFBQVEKRLMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1[N+](=O)[O-])CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450813 | |
Record name | 1H-Pyrrole, 3-(chloromethyl)-1-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374816-65-6 | |
Record name | 1H-Pyrrole, 3-(chloromethyl)-1-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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